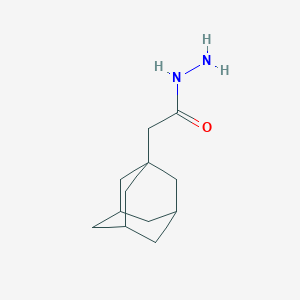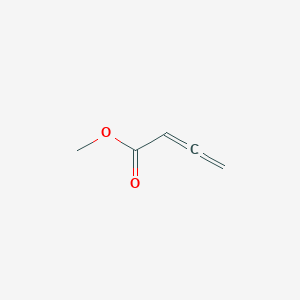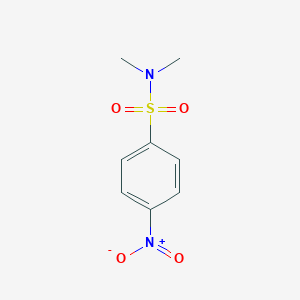
Diallyl chlorophosphate
Vue d'ensemble
Description
Diallyl chlorophosphate is an organophosphorus compound with the molecular formula C6H10ClO3P. It is a colorless liquid known for its use in organic synthesis, particularly in the formation of phosphates and phosphoramidates. The compound is characterized by the presence of two allyl groups attached to a phosphorus atom, which is also bonded to a chlorine atom and an oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diallyl chlorophosphate can be synthesized through the reaction of phosphorus trichloride with allyl alcohol in the presence of a base. The reaction typically proceeds as follows: [ \text{PCl}_3 + 3 \text{C}_3\text{H}_5\text{OH} \rightarrow \text{C}6\text{H}{10}\text{ClO}_3\text{P} + 2 \text{HCl} ]
Industrial Production Methods: In industrial settings, this compound is produced using continuous flow reactors to ensure efficient mixing and temperature control. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form diallyl phosphate, which is a useful intermediate in organic synthesis.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols (e.g., methanol, ethanol), amines (e.g., aniline), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions to achieve the desired oxidation.
Major Products:
Diallyl Phosphate: Formed through oxidation.
Various Phosphoramidates and Phosphorothioates: Formed through substitution reactions with amines and thiols, respectively.
Applications De Recherche Scientifique
Diallyl chlorophosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, including phosphoramidates and phosphorothioates.
Biology: The compound is used in the study of enzyme inhibition, particularly cholinesterase inhibitors, which are important in the development of pesticides and nerve agents.
Medicine: this compound derivatives are investigated for their potential use as prodrugs and in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diallyl chlorophosphate involves the formation of a covalent bond between the phosphorus atom and the nucleophile. This process typically proceeds through a nucleophilic attack on the phosphorus atom, followed by the displacement of the chlorine atom. The resulting product depends on the nature of the nucleophile and the reaction conditions.
Molecular Targets and Pathways:
Enzyme Inhibition: this compound and its derivatives can inhibit cholinesterase enzymes by forming a covalent bond with the active site serine residue, leading to the accumulation of acetylcholine and subsequent overstimulation of cholinergic receptors.
Signal Transduction Pathways: The compound can modulate various signal transduction pathways by interacting with phosphorylated proteins and enzymes.
Comparaison Avec Des Composés Similaires
Diethyl Chlorophosphate: Similar in structure but with ethyl groups instead of allyl groups.
Dimethyl Chlorophosphate: Contains methyl groups instead of allyl groups.
Dibutyl Chlorophosphate: Contains butyl groups instead of allyl groups.
Uniqueness: Diallyl chlorophosphate is unique due to the presence of allyl groups, which provide additional reactivity and versatility in organic synthesis. The allyl groups can participate in various reactions such as polymerization and cross-coupling, making this compound a valuable reagent in the synthesis of complex molecules.
Propriétés
IUPAC Name |
3-[chloro(prop-2-enoxy)phosphoryl]oxyprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClO3P/c1-3-5-9-11(7,8)10-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWQIRKQOJDHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOP(=O)(OCC=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400513 | |
| Record name | Diallyl chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16383-57-6 | |
| Record name | Di-2-propen-1-yl phosphorochloridate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16383-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diallyl chlorophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)





![2-[2-(Methylsulfanyl)ethyl]-1,3-dioxolane](/img/structure/B97389.png)

![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)

![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)



